molecular formula C26H29N5O2 B12426160 5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde

5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde

Cat. No.: B12426160
M. Wt: 443.5 g/mol
InChI Key: HPSVWLBMFVRSNF-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a quinazoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinazoline moiety can be introduced through a cyclization reaction involving anthranilic acid derivatives . The final step involves the attachment of the pyrrolidine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways . For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde

InChI

InChI=1S/C26H29N5O2/c1-33-18-10-11-23-20(16-18)21(17-32)24(28-23)26-29-22-9-3-2-8-19(22)25(30-26)27-12-4-5-13-31-14-6-7-15-31/h2-3,8-11,16-17,28H,4-7,12-15H2,1H3,(H,27,29,30)

InChI Key

HPSVWLBMFVRSNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C=O)C3=NC4=CC=CC=C4C(=N3)NCCCCN5CCCC5

Origin of Product

United States

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